![molecular formula C18H20ClN3O4 B2655787 diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956574-60-0](/img/structure/B2655787.png)
diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate
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Overview
Description
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is a type of compound known as Diethyl 2-((arylamino)methylene)malonates (DAMMs). These compounds were discovered during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . DAMMs are typically employed as intermediates or precursors to produce further bioactive compounds .
Synthesis Analysis
DAMMs were formed as side-products during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . This reaction involved diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) . A single-step procedure, the first step of the Gould-Jacobs reaction, was used to prepare five DAMMs .Chemical Reactions Analysis
The chemical reactions involving DAMMs are related to their formation as side-products during the synthesis of polysubstituted-2-pyridones . The reaction involved diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate” (also known as “diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate”), focusing on six unique applications:
Pharmaceutical Applications
Anticancer Activity: This compound has shown potential in the development of anticancer agents. Its structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. Research has indicated that derivatives of this compound can be tailored to enhance selectivity and potency against specific cancer cell lines .
Anti-inflammatory Properties: The compound’s pyrazole moiety is known for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs .
Agricultural Applications
Pesticide Development: The compound’s structure is suitable for designing new pesticides. Its ability to interfere with the biological processes of pests can be harnessed to create effective and environmentally friendly pest control agents .
Herbicide Formulation: Similar to its pesticide potential, this compound can be used to develop herbicides. Its selective action against specific plant enzymes makes it a promising candidate for controlling unwanted vegetation without harming crops.
Chemical Synthesis Applications
Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry, facilitating the creation of a wide range of chemical products.
Catalyst Development: Research has explored the use of this compound in developing new catalysts for chemical reactions. Its unique structure can enhance catalytic activity and selectivity, improving the efficiency of various chemical processes.
Mechanism of Action
Future Directions
properties
IUPAC Name |
diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-4-25-17(23)15(18(24)26-5-2)11-20-16-10-12(3)21-22(16)14-8-6-13(19)7-9-14/h6-11,20H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNQXWEYQNMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C2=CC=C(C=C2)Cl)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate |
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